molecular formula C28H38O6 B15073879 Ingenol 5,20-Acetonide-3-O-angelate

Ingenol 5,20-Acetonide-3-O-angelate

Katalognummer: B15073879
Molekulargewicht: 470.6 g/mol
InChI-Schlüssel: STFFIQHUWFISBB-ZFUJAFNPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ingenol 5,20-Acetonide-3-O-angelate is a natural compound derived from plants, specifically from the Gramineae family. It is a diterpenoid, a class of chemical compounds composed of four isoprene units and often found in plants.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ingenol 5,20-Acetonide-3-O-angelate can be synthesized through a series of chemical reactions involving the modification of ingenol, another diterpenoid. The synthesis typically involves the protection of hydroxyl groups, followed by acylation and deprotection steps. Common reagents used in these reactions include acetic anhydride, pyridine, and dichloromethane .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, followed by purification processes. The compound is typically isolated from plants using solvents like ethanol or ether, and further purified using techniques such as column chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Ingenol 5,20-Acetonide-3-O-angelate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxides or ketones, while reduction can yield alcohols .

Wissenschaftliche Forschungsanwendungen

Ingenol 5,20-Acetonide-3-O-angelate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Ingenol 5,20-Acetonide-3-O-angelate involves the activation of protein kinase C (PKC) and the subsequent modulation of various signaling pathways. This activation leads to the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of cell proliferation. The compound also affects the expression of genes involved in inflammation and immune response .

Vergleich Mit ähnlichen Verbindungen

Ingenol 5,20-Acetonide-3-O-angelate is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:

This compound stands out due to its potent biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C28H38O6

Molekulargewicht

470.6 g/mol

IUPAC-Name

[(1S,4S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] 2-methylbut-2-enoate

InChI

InChI=1S/C28H38O6/c1-9-14(2)24(30)33-22-15(3)12-27-16(4)10-19-20(25(19,5)6)18(21(27)29)11-17-13-32-26(7,8)34-23(17)28(22,27)31/h9,11-12,16,18-20,22-23,31H,10,13H2,1-8H3/t16-,18+,19-,20+,22+,23-,27+,28?/m1/s1

InChI-Schlüssel

STFFIQHUWFISBB-ZFUJAFNPSA-N

Isomerische SMILES

CC=C(C)C(=O)O[C@H]1C(=C[C@@]23C1([C@H]4C(=C[C@H](C2=O)[C@H]5[C@H](C5(C)C)C[C@H]3C)COC(O4)(C)C)O)C

Kanonische SMILES

CC=C(C)C(=O)OC1C(=CC23C1(C4C(=CC(C2=O)C5C(C5(C)C)CC3C)COC(O4)(C)C)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.